molecular formula C15H17NO4S2 B13771233 Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester CAS No. 90619-16-2

Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester

Cat. No.: B13771233
CAS No.: 90619-16-2
M. Wt: 339.4 g/mol
InChI Key: RTZXWLZRYBZQMK-UHFFFAOYSA-N
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Description

Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester is a complex organic compound that belongs to the class of carbonodithioic acids. These compounds are characterized by the presence of a carbon-sulfur double bond and are often used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester typically involves multiple steps:

    Formation of the Benzoxazin Ring: The initial step involves the formation of the benzoxazin ring through a cyclization reaction.

    Introduction of the Carbonodithioic Acid Group:

    Esterification: The final step involves the esterification of the compound with 2-methylpropyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbon-sulfur double bond to a single bond, forming thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Esters: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.

    Biological Probes: Used as a probe to study biological pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

    Diagnostics: Used in diagnostic assays to detect specific biomolecules.

Industry

    Polymer Production: Utilized in the production of specialty polymers.

    Agriculture: Used as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbonodithioic acid, S-(2-oxoethyl) O-(2-methylpropyl) ester
  • Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-ethyl ester

Uniqueness

Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester is unique due to its specific structural features, such as the benzoxazin ring and the carbonodithioic acid group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

90619-16-2

Molecular Formula

C15H17NO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

O-(2-methylpropyl) [2-oxo-2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]sulfanylmethanethioate

InChI

InChI=1S/C15H17NO4S2/c1-10(2)7-20-15(21)22-9-14(18)16-11-5-3-4-6-12(11)19-8-13(16)17/h3-6,10H,7-9H2,1-2H3

InChI Key

RTZXWLZRYBZQMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=S)SCC(=O)N1C(=O)COC2=CC=CC=C21

Origin of Product

United States

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